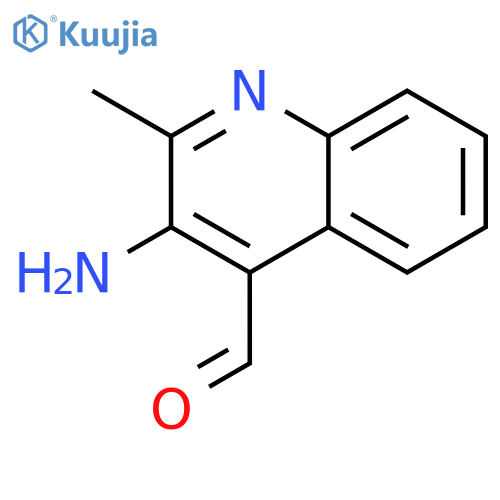

Cas no 63481-69-6 (4-Quinolinecarboxaldehyde, 3-amino-2-methyl-)

4-Quinolinecarboxaldehyde, 3-amino-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinecarboxaldehyde, 3-amino-2-methyl-

- DTXSID001266011

- 3-amino-2-methylquinoline-4-carboxaldehyde

- 3-Amino-2-methyl-4-quinolinecarboxaldehyde

- 63481-69-6

-

- インチ: InChI=1S/C11H10N2O/c1-7-11(12)9(6-14)8-4-2-3-5-10(8)13-7/h2-6H,12H2,1H3

- InChIKey: FAIOCHFGAHGOTR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 186.079312947Da

- どういたいしつりょう: 186.079312947Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 56Ų

4-Quinolinecarboxaldehyde, 3-amino-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8639401-1.0g |

3-amino-2-methylquinoline-4-carbaldehyde |

63481-69-6 | 95% | 1.0g |

$0.0 | 2023-01-01 |

4-Quinolinecarboxaldehyde, 3-amino-2-methyl- 関連文献

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

4-Quinolinecarboxaldehyde, 3-amino-2-methyl-に関する追加情報

4-Quinolinecarboxaldehyde, 3-amino-2-methyl- (CAS No. 63481-69-6): A Versatile Building Block in Organic Synthesis

4-Quinolinecarboxaldehyde, 3-amino-2-methyl- (CAS No. 63481-69-6) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and organic chemistry. This amino-substituted quinoline derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 3-amino-2-methyl-4-quinolinecarboxaldehyde combines the unique properties of both quinoline and aldehyde functional groups, making it an exceptionally versatile building block. Researchers have extensively studied its applications in medicinal chemistry, where it contributes to the creation of compounds with potential antibacterial, antiviral, and anticancer properties. Recent studies published in the Journal of Medicinal Chemistry highlight its role in developing new classes of quinoline-based pharmaceuticals.

One of the most exciting applications of CAS 63481-69-6 is in the field of drug discovery, where it serves as a precursor for various kinase inhibitors. With the growing interest in targeted cancer therapies, this compound has become particularly relevant in designing molecules that can selectively inhibit specific protein kinases involved in tumor growth. Pharmaceutical companies are actively investigating derivatives of 4-quinolinecarboxaldehyde for their potential in treating various diseases.

The synthesis and modification of 3-amino-2-methylquinoline-4-carboxaldehyde have been the subject of numerous research papers, reflecting its importance in modern organic synthesis. Its unique structural features allow for diverse chemical transformations, enabling chemists to create complex molecular architectures. Recent advancements in green chemistry have also explored more sustainable methods for producing this valuable intermediate.

In material science, 4-Quinolinecarboxaldehyde, 3-amino-2-methyl- has shown promise in the development of organic semiconductors and luminescent materials. Its conjugated system and functional groups make it suitable for creating novel materials with interesting electronic properties. Researchers are particularly interested in its potential applications in OLED technology and molecular sensors.

The global market for quinoline derivatives like 63481-69-6 has been steadily growing, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Market analysis reports indicate a compound annual growth rate of approximately 6-8% for similar intermediates, reflecting the expanding applications of these compounds in various industries.

Quality control and analytical methods for 4-Quinolinecarboxaldehyde, 3-amino-2-methyl- have been well-established, with HPLC and NMR being the primary techniques for purity assessment. Manufacturers typically provide this compound with purity levels exceeding 98%, meeting the stringent requirements of research and industrial applications.

Recent patent filings reveal innovative applications of 3-amino-2-methyl-4-quinolinecarboxaldehyde in developing new classes of antimicrobial agents. With the global challenge of antibiotic resistance, researchers are exploring novel structural motifs based on this compound that may overcome existing resistance mechanisms.

The stability and storage conditions of CAS No. 63481-69-6 have been thoroughly investigated, with recommendations to store the compound in cool, dry conditions away from light. Proper handling procedures ensure its longevity and maintain its reactivity for various synthetic applications.

Academic institutions and research laboratories frequently utilize 4-Quinolinecarboxaldehyde, 3-amino-2-methyl- in their synthetic chemistry programs. Its versatility makes it an excellent teaching tool for demonstrating advanced organic synthesis techniques and heterocyclic chemistry principles.

Environmental and safety assessments of 3-amino-2-methylquinoline-4-carboxaldehyde have confirmed its compatibility with modern laboratory safety standards. While all chemicals require proper handling, this compound presents no exceptional hazards when used according to established protocols.

The future prospects for 63481-69-6 appear bright, with ongoing research uncovering new applications in various fields. From drug development to advanced materials, this compound continues to demonstrate its value as a key intermediate in modern chemistry.

For researchers seeking high-quality 4-Quinolinecarboxaldehyde, 3-amino-2-methyl-, several reputable suppliers offer this compound with detailed technical specifications. The availability of custom synthesis services further enhances its accessibility for specialized research needs.

In conclusion, CAS No. 63481-69-6 represents an important building block in contemporary chemical research. Its unique structural features and versatile reactivity profile ensure its continued relevance in pharmaceutical development, material science, and other cutting-edge applications. As research progresses, we can anticipate even more innovative uses for this valuable compound.

63481-69-6 (4-Quinolinecarboxaldehyde, 3-amino-2-methyl-) 関連製品

- 1526882-82-5(2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2648946-14-7(5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride)

- 2228689-38-9(4,4-difluoro-3-(1H-indol-4-yl)butanoic acid)

- 2204330-80-1(1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea)

- 1550330-40-9(Methyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate)

- 2098555-07-6(4,4,5,5-Tetramethyl-2-(2,3,3-trimethylbut-1-en-1-yl)-1,3,2-dioxaborolane)

- 1385374-86-6(N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide)

- 397290-70-9(ethyl 2-(5-chloro-2-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)

- 877977-10-1(1-(5-methylthiophen-2-yl)sulfonylpiperazine)

- 2649014-98-0(5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole)